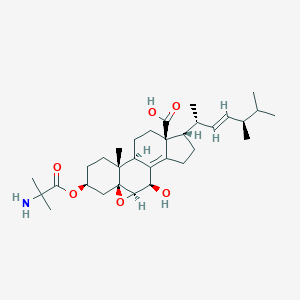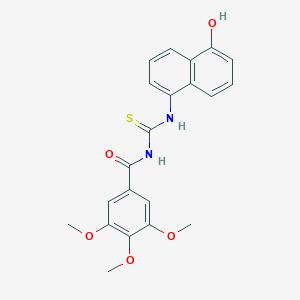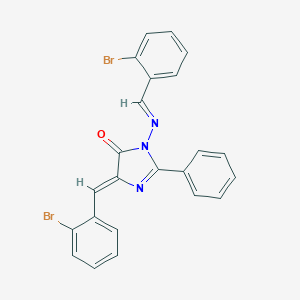
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as CBA, is a chemical compound that has been widely used in scientific research applications. It is a member of the benzothiadiazole family, which has been shown to have a range of biological activities. The purpose of
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves its binding to specific proteins, which can lead to changes in their conformation and function. The binding of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide to proteins can also induce the formation of protein aggregates, which can have a range of biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the modulation of immune responses. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments include its high selectivity and sensitivity for detecting protein-protein interactions, its low toxicity, and its ease of use. However, the limitations of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide include its relatively high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
Zukünftige Richtungen
There are many potential future directions for the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and antioxidant properties of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the development of new fluorescent probes for detecting protein-protein interactions, which could have applications in drug discovery and development. Finally, there is a need for further research into the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide, which could lead to a better understanding of its biological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-aminobenzothiazole with 2,4-dimethylphenol and chloroacetyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been shown to selectively bind to certain proteins and emit a fluorescent signal, which can be used to monitor protein-protein interactions in real-time. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Eigenschaften
Produktname |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C16H14ClN3O2S |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-6-13(10(2)7-9)22-8-14(21)18-15-11(17)4-5-12-16(15)20-23-19-12/h3-7H,8H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
GMKUVHKZEGABGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


